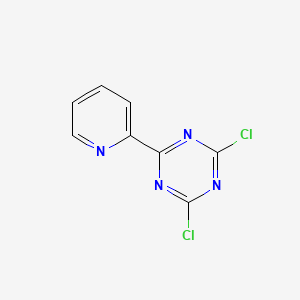

2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine

Description

Historical Context and Evolution of Research on Substituted 1,3,5-Triazine (B166579) Scaffolds

The chemistry of 1,3,5-triazines, often referred to as s-triazines due to their symmetrical nature, has a rich history. The most pivotal starting material for the vast majority of substituted s-triazines is 2,4,6-trichloro-1,3,5-triazine, more commonly known as cyanuric chloride. researchgate.netmdpi.com This precursor is valued for its low cost, commercial availability, and, most importantly, the differential reactivity of its three chlorine atoms. researchgate.netmdpi.com

Early research recognized that the chlorine atoms on cyanuric chloride could be substituted sequentially by various nucleophiles (such as amines, alcohols, and thiols) through nucleophilic aromatic substitution reactions. researchgate.netmdpi.com The key to this selective substitution lies in controlling the reaction temperature. The first chlorine atom is highly reactive and can be replaced at low temperatures (around 0°C), the second requires moderate temperatures (room temperature to ~50°C), and the third necessitates higher temperatures or more forcing conditions. This chemoselectivity allows for the precise and stepwise construction of mono-, di-, and tri-substituted triazines with a high degree of control over the final molecular structure. researchgate.netmdpi.com

This foundational principle has allowed the field to evolve significantly, expanding from early applications in dyes and herbicides to the development of complex molecules for a wide range of advanced applications. mdpi.com Over the decades, research has demonstrated the utility of the 1,3,5-triazine scaffold in medicinal chemistry, leading to the discovery of compounds with anticancer, antimicrobial, and antiviral properties. In materials science, the electron-deficient nature of the triazine ring has been exploited to create organic light-emitting diodes (OLEDs), UV absorbers, and other functional materials. ossila.comsarex.com This historical progression from a simple, reactive precursor to a cornerstone of functional molecule synthesis underscores the enduring importance of the substituted 1,3,5-triazine scaffold.

Rationale for Investigating 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine as a Versatile Molecular Building Block and Ligand Precursor

The specific academic interest in 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine stems from the powerful combination of its constituent parts: the reactive dichlorotriazine core and the functional pyridyl substituent. This molecule is not typically an end-product itself but rather a crucial intermediate, valued for its potential in constructing more complex molecular systems.

As a Versatile Molecular Building Block:

The presence of two reactive chlorine atoms makes 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine an ideal platform for further chemical elaboration. researchgate.net Following the principles of sequential substitution established for cyanuric chloride, the two remaining chlorine atoms can be replaced with a wide variety of nucleophiles. This allows for the synthesis of a diverse array of disubstituted triazine derivatives where the 2-pyridyl group is a constant feature. This modular approach is highly attractive in fields like medicinal chemistry and materials science for creating libraries of compounds for screening or for fine-tuning the electronic and photophysical properties of a molecule. For instance, analogous dichlorotriazines, such as 2,4-dichloro-6-phenyl-1,3,5-triazine, are known intermediates for OLED materials, suggesting a similar potential for the pyridyl analogue. ossila.com

| Property | Description | Significance |

| Molecular Formula | C₈H₄Cl₂N₄ | Confirms the elemental composition of the compound. nih.gov |

| Reactive Sites | Two chlorine atoms on the triazine ring | Allows for sequential nucleophilic substitution to build more complex molecules. researchgate.netmdpi.com |

| Core Structure | 1,3,5-Triazine | An electron-deficient aromatic ring that influences the electronic properties of the final molecule. |

As a Ligand Precursor:

The inclusion of a 2-pyridyl group is a deliberate design choice for the field of coordination chemistry and catalysis. The nitrogen atom of the pyridine (B92270) ring, in conjunction with one of the adjacent nitrogen atoms of the triazine ring, forms a bidentate chelating unit. This "N,N" donor set is highly effective at binding to a wide range of metal ions. nih.govresearchgate.net

The compound 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine is therefore a precursor to a ligand. The two chlorine atoms can be replaced by non-coordinating groups to yield a simple bidentate ligand, or they can be replaced by other donor groups to create more complex tridentate or polydentate ligands. These resulting ligands can then be used to synthesize metal complexes with specific catalytic, magnetic, or luminescent properties. Research on the fully substituted analogue, 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ), has shown the rich coordination chemistry of pyridyl-triazine systems, which are used to construct supramolecular assemblies and coordination polymers. nih.govresearchgate.nettcichemicals.com The dichlorinated precursor provides a synthetic entry point to asymmetrically substituted ligands that are not readily accessible otherwise.

| Feature | Role in Coordination Chemistry | Resulting Application |

| 2-Pyridyl Group | Forms a bidentate "N,N" chelate with an adjacent triazine nitrogen. researchgate.net | Stable metal complex formation. |

| Dichlorotriazine Core | Allows for modification to create tridentate or polydentate ligands. | Fine-tuning of the electronic and steric properties of the ligand and resulting metal complex. |

| Overall Structure | Precursor to custom-designed ligands. | Development of novel catalysts, luminescent materials, and molecular sensors. |

Structure

3D Structure

Properties

Molecular Formula |

C8H4Cl2N4 |

|---|---|

Molecular Weight |

227.05 g/mol |

IUPAC Name |

2,4-dichloro-6-pyridin-2-yl-1,3,5-triazine |

InChI |

InChI=1S/C8H4Cl2N4/c9-7-12-6(13-8(10)14-7)5-3-1-2-4-11-5/h1-4H |

InChI Key |

WVHZYWQROQBRKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC(=N2)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dichloro 6 2 Pyridyl 1,3,5 Triazine

Established Synthetic Pathways to the Parent Compound

The conventional synthesis of 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine is rooted in the versatile chemistry of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The distinct reactivity of the three chlorine atoms on the triazine ring allows for a stepwise and controlled substitution, which is fundamental to creating asymmetrically substituted triazines.

Chlorination-Based Approaches to the Triazine Core

The foundational precursor for the target compound is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This reagent serves as the primary building block for a vast array of substituted s-triazines. researchgate.netscribd.com The synthesis of derivatives relies on the high reactivity of its chlorine atoms towards nucleophilic substitution. scribd.com The triazine core itself is pre-formed in cyanuric chloride, making the subsequent reactions focused on the substitution of the chlorine atoms rather than the construction of the heterocyclic ring itself.

Regiospecific Introduction of the 2-Pyridyl Moiety

The selective synthesis of 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine hinges on the regiospecific replacement of a single chlorine atom on the cyanuric chloride core. This is achievable due to the decreasing reactivity of the remaining chlorine atoms after each successive substitution. researchgate.netmdpi.com

Nucleophilic Aromatic Substitution: The most established method involves a nucleophilic aromatic substitution reaction. The reactivity of the chlorine atoms in cyanuric chloride is temperature-dependent. The first substitution can be selectively achieved at low temperatures, typically around 0 °C, while the second and third substitutions require progressively higher temperatures (room temperature and 60-100 °C, respectively). researchgate.net This allows for the controlled, stepwise introduction of different nucleophiles. researchgate.netmdpi.com For the synthesis of the target compound, a 2-pyridyl nucleophile is reacted with cyanuric chloride under carefully controlled temperature conditions.

A general procedure involves dissolving cyanuric chloride in a suitable solvent like dichloromethane (DCM) or acetone, cooling the solution to 0 °C, and then adding one equivalent of the 2-pyridyl nucleophile in the presence of a base, such as N,N-diisopropylethylamine (DIEA) or sodium carbonate, to neutralize the liberated HCl. nih.gov

Organometallic Approaches: Grignard reagents provide an effective route for creating a carbon-carbon bond between the triazine ring and the pyridyl moiety. The reaction of cyanuric chloride with an aryl Grignard reagent, such as 2-pyridylmagnesium bromide, can be controlled to achieve monosubstitution. dtic.milresearchgate.net Typically, reacting one equivalent of the Grignard reagent with cyanuric chloride in a solvent like benzene or THF at low temperatures affords the desired 2-(2-pyridyl)-4,6-dichloro-1,3,5-triazine. researchgate.netcmu.edu

| Method | Pyridyl Source | Typical Conditions | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 2-Aminopyridine | Base (e.g., DIEA), Solvent (e.g., DCM), 0 °C | nih.gov |

| Grignard Reaction | 2-Pyridylmagnesium bromide | Solvent (e.g., THF/Benzene), 0-5 °C | dtic.milcmu.edu |

Emerging Synthetic Strategies Incorporating Sustainable Chemistry Principles

Recent research has focused on developing more environmentally benign and efficient synthetic methods. These "green chemistry" approaches aim to reduce solvent waste, energy consumption, and the use of hazardous reagents.

Solvent-Free Reaction Systems

Solvent-free, or solid-state, reactions represent a significant advancement in sustainable chemistry. These reactions, often facilitated by microwave irradiation or mechanical grinding, can lead to higher yields, shorter reaction times, and a reduction in waste. chim.itewha.ac.kr The synthesis of substituted triazines has been successfully achieved under solvent-free conditions, for instance, by the cyclotrimerization of nitriles. chim.itresearchgate.net For the target compound, a potential solvent-free approach would involve the reaction of cyanuric chloride with a suitable 2-pyridyl precursor under microwave irradiation, which provides efficient energy transfer directly to the reacting molecules. researchgate.netchim.it

Catalyst-Assisted Synthesis Methods

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of chemical reactions. For the synthesis of aryl-substituted triazines, palladium-catalyzed cross-coupling reactions are particularly prominent.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and a halide, is a powerful method for this synthesis. researchgate.net The reaction of 2,4,6-trichlorotriazine with one equivalent of 2-pyridylboronic acid, in the presence of a palladium catalyst (like tetrakis(triphenylphosphine)palladium(0)) and a base, can afford 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine. researchgate.netmdpi.com This method is noted for its high regioselectivity and tolerance of various functional groups.

Recent innovations focus on the development of more sustainable catalytic systems. For example, using palladium complexes supported on magnetic nanoparticles allows for easy separation and recycling of the catalyst via an external magnetic field, significantly improving the green credentials of the process. google.com

| Catalyst System | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Pd(PPh3)4 / Base | Cyanuric Chloride + Arylboronic Acid | High regioselectivity, moderate yields for monosubstitution | researchgate.net |

| Magnetic Silica-Supported Pd Complex / K2CO3 | Cyanuric Chloride + p-methoxyphenylboronic acid | High yield (up to 93.5%), catalyst is recyclable, mild conditions (35 °C) | google.com |

Optimization of Reaction Parameters for Yield and Purity Enhancement

To maximize the efficiency of the synthesis of 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine, several reaction parameters must be carefully controlled and optimized.

Temperature: As previously noted, temperature is the most critical factor for controlling the regioselectivity of the substitution on cyanuric chloride. To ensure monosubstitution and prevent the formation of di- and tri-substituted byproducts, the initial reaction with the pyridyl nucleophile must be maintained at a low temperature, typically between 0 °C and 5 °C. researchgate.netnih.gov

Stoichiometry: A precise 1:1 molar ratio of the 2-pyridyl nucleophile to cyanuric chloride is crucial for maximizing the yield of the monosubstituted product. researchgate.net Using an excess of the nucleophile would increase the likelihood of further substitution reactions.

Solvent and Base: The choice of solvent and base can significantly impact reaction rates and yields. Aprotic solvents like THF, acetone, and dichloromethane are commonly used. nih.gov The base (e.g., DIEA, K₂CO₃, NaHCO₃) must be strong enough to neutralize the generated HCl but not so reactive that it promotes unwanted side reactions. mdpi.comgoogle.com

Catalyst System: In catalyst-assisted methods like the Suzuki coupling, the choice of palladium source, ligand, and base, as well as the catalyst loading, are all key parameters for optimization. Lowering catalyst loading reduces costs and environmental impact, making it a key goal of process optimization. mdpi.com

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time, ensuring complete consumption of the starting material without the formation of degradation products. nih.gov

By systematically evaluating and fine-tuning these parameters, the synthesis of 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine can be optimized to achieve high yields and excellent purity, which is essential for its subsequent applications.

Mechanistic Investigations into the Reactivity of 2,4 Dichloro 6 2 Pyridyl 1,3,5 Triazine

Nucleophilic Aromatic Substitution (SNAr) at the Triazine Ring

The presence of three electronegative nitrogen atoms renders the 1,3,5-triazine (B166579) ring highly electron-deficient, making the carbon atoms susceptible to nucleophilic attack. The two chlorine atoms on 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine are excellent leaving groups, facilitating SNAr reactions. This reactivity is foundational to the use of substituted triazines as scaffolds in the synthesis of a wide array of functional molecules. The substitution of the chlorine atoms can be controlled in a stepwise manner, a key feature for the construction of asymmetrically substituted triazines. mdpi.com

Regioselectivity and Chemoselectivity in Successive Substitutions

The sequential replacement of the two chlorine atoms in 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine is a cornerstone of its synthetic utility. The substitution of the first chlorine atom generally proceeds under milder conditions than the second. This difference in reactivity is attributed to the electronic effect of the incoming nucleophile. Once the first chlorine is replaced by an electron-donating group, the electron density of the triazine ring increases, thereby deactivating the remaining chlorine atom towards further nucleophilic attack. frontiersin.org

This inherent difference in reactivity allows for a high degree of regioselectivity. For instance, the first substitution can often be achieved at low temperatures (e.g., 0-5 °C), while the second substitution typically requires elevated temperatures, sometimes even reflux conditions. frontiersin.org This temperature-controlled, stepwise substitution enables the introduction of two different nucleophiles onto the triazine core in a predictable manner.

Chemoselectivity, the preferential reaction of one functional group in the presence of others, is also a critical aspect. In competitive reactions with different types of nucleophiles, a general reactivity trend has been observed for the parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which is alcohol > thiol > amine. frontiersin.org This selectivity is governed by factors such as the nucleophilicity and hardness/softness of the attacking species.

Influence of Nucleophile Structure on Reaction Pathways

The structure of the nucleophile plays a pivotal role in determining the reaction pathway and the properties of the resulting substituted triazine. The nucleophilicity, steric bulk, and electronic nature of the attacking species all influence the rate and success of the substitution reaction.

Common nucleophiles employed in reactions with dichlorotriazines include amines, alcohols, and thiols. The reaction with amines, for example, is a widely used method for the synthesis of various biologically active compounds and functional materials. The basicity of the amine can affect the reaction rate, and sterically hindered amines may react more slowly or require more forcing conditions.

The table below summarizes the typical reaction conditions for the substitution of chlorine atoms in dichlorotriazines with various nucleophiles, based on studies of the parent compound, cyanuric chloride.

| Nucleophile Type | Typical Reaction Conditions for First Substitution | Typical Reaction Conditions for Second Substitution |

| Alcohols | 0-5 °C | Room temperature to reflux |

| Thiols | 0-5 °C | Room temperature |

| Amines | 0-5 °C | Room temperature to reflux |

Reactivity of the Pyridyl Moiety and its Interplay with the Triazine Core

The 2-pyridyl substituent is not merely a passive spectator in the reactions of 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine. The nitrogen atom of the pyridine (B92270) ring can exert a significant electronic influence on the triazine core. The lone pair of electrons on the pyridyl nitrogen can potentially interact with the electron-deficient triazine ring, modulating its reactivity. This interplay can manifest in several ways:

Electronic Effects : The pyridyl group can act as an electron-withdrawing group through inductive effects, further enhancing the electrophilicity of the triazine carbons. Conversely, it can also participate in resonance, which could either increase or decrease the electron density at specific positions on the triazine ring.

Chelation : The nitrogen atom of the pyridyl ring, in conjunction with a nitrogen atom of the triazine ring, can act as a bidentate ligand, capable of coordinating to metal ions. This property can be exploited in the synthesis of coordination polymers and metal-organic frameworks.

Intramolecular Catalysis : In certain reactions, the pyridyl nitrogen could potentially act as an intramolecular catalyst, facilitating the substitution at the triazine ring.

Electrophilic Transformations and Side Reactions of the Triazine Scaffold

While the dominant reactivity of the dichlorotriazine core is nucleophilic substitution, the potential for electrophilic transformations, particularly on the pyridyl ring, should be considered. The pyridine ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The presence of the electron-withdrawing triazine ring would further deactivate the pyridyl ring towards electrophilic attack. Common electrophilic substitution reactions like nitration and halogenation on the pyridyl moiety of this specific compound are expected to be challenging and would likely require harsh reaction conditions. masterorganicchemistry.com

Several side reactions can occur during the synthesis and subsequent reactions of 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine. These include:

Hydrolysis : The chlorine atoms are susceptible to hydrolysis, particularly in the presence of water and base, leading to the formation of hydroxy-substituted triazines. This can be a significant side reaction if moisture is not rigorously excluded from the reaction mixture.

Over-substitution : If the reaction conditions for the monosubstitution are not carefully controlled (e.g., elevated temperature or prolonged reaction time), disubstitution can occur, leading to a mixture of products.

Polymerization : In some cases, particularly with difunctional nucleophiles, polymerization can occur, leading to the formation of insoluble materials.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful tool for elucidating the mechanistic details of reactions involving 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the molecule, map the potential energy surface of the reaction, and characterize the transition states.

Key areas where computational analysis offers valuable insights include:

Charge Distribution and Reactivity Indices : Calculations can determine the partial atomic charges on the carbon atoms of the triazine ring, providing a quantitative measure of their electrophilicity. Fukui indices and other reactivity descriptors can predict the most likely sites for nucleophilic attack.

Transition State Geometries and Energies : By modeling the SNAr reaction, the geometries and energies of the transition states for the substitution at the two different chlorine-bearing carbons can be calculated. This allows for a theoretical prediction of the regioselectivity, which can then be compared with experimental results. The activation energy barriers for the first and second substitutions can also be computed, providing a rationale for the observed differences in reactivity. nih.gov

Influence of the Pyridyl Substituent : Computational studies can quantify the electronic effect of the 2-pyridyl group on the triazine ring. By comparing the calculated properties of 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine with those of 2,4,6-trichloro-1,3,5-triazine, the specific influence of the pyridyl moiety on the reactivity can be isolated and understood. This includes analyzing changes in orbital energies (HOMO/LUMO) and charge distributions. nih.gov

These theoretical investigations, when combined with experimental data, provide a comprehensive understanding of the factors that govern the reactivity of this versatile chemical compound.

Coordination Chemistry and Ligand Design Principles of 2,4 Dichloro 6 2 Pyridyl 1,3,5 Triazine Derivatives

Donor Atom Identification and Ligating Capabilities

The ligating behavior of 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine is primarily defined by its nitrogen donor atoms. While the fully substituted analogue, 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz), typically acts as a tridentate NNN donor ligand forming two five-membered metallocycles, the 2,4-dichloro derivative exhibits different coordination possibilities nih.gov. The most common coordination mode involves a bidentate chelation, which is crucial for forming stable metal complexes.

The 1,3,5-triazine (B166579) ring is an electron-deficient aromatic system containing three nitrogen atoms. In the context of metal coordination, one of the nitrogen atoms on the triazine ring (typically N1) acts as a primary coordination site. This interaction is facilitated by the lone pair of electrons on the nitrogen atom. The coordination of a metal ion to the triazine nitrogen is a key step in the formation of a stable chelate ring. In some multinuclear complexes involving related ligands, the triazine ring nitrogen atoms can also act as bridging sites between two metal centers.

The nitrogen atom of the 2-pyridyl substituent serves as the second coordination site. When the ligand coordinates to a metal center, the pyridyl nitrogen and one of the adjacent triazine nitrogen atoms form a stable five-membered chelate ring. This bidentate coordination mode is a well-established motif in the chemistry of polypyridyl ligands and contributes significantly to the thermodynamic stability of the resulting metal complexes. researchgate.net This chelation is analogous to that observed in well-known bipyridine ligands.

Synthesis and Structural Elucidation of Metal Complexes

The two chlorine atoms on the triazine ring are highly susceptible to nucleophilic substitution, making 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine a versatile precursor for a vast library of derivative ligands. By reacting the parent compound with various nucleophiles (e.g., amines, alkoxides), the electronic and steric properties of the ligand can be systematically tuned, which in turn influences the structure and properties of the resulting metal complexes.

Derivatives of 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine readily form complexes with a variety of d-block transition metals. The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes often exhibit octahedral or distorted octahedral geometries, with the pyridyl-triazine derivative acting as a bidentate ligand.

For example, dinuclear nickel(II) complexes have been synthesized using the related tridentate ligand 2,4,6-tris(2-pyridyl)-1,3,5-triazine, where two Ni(II) ions are bridged by two chloride ligands. nih.gov In these structures, each nickel ion is hexa-coordinated, bound to three nitrogen atoms from the ligand and three chloride anions in a meridional arrangement. nih.gov The coordination environment around the metal center can be influenced by reaction conditions, leading to complexes with different metal-to-ligand ratios. researchgate.net

Table 1: Selected Structural Data for a Dinuclear Ni(II) Complex with a Related Pyridyl-Triazine Ligand

| Feature | Data |

|---|---|

| Complex | [Ni₂Cl₄(tptz)₂] |

| Metal Center | Ni(II) |

| Coordination Geometry | Distorted Octahedral (N₃Cl₃) |

| Ligand | 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz) |

| Coordination Mode | Tridentate, Meridional |

| Bridging Ligand | Chloride (Cl⁻) |

Data sourced from studies on 2,4,6-tris(2-pyridyl)-1,3,5-triazine, a structural analogue. nih.gov

Pyridyl-triazine ligands have proven to be particularly effective in the coordination chemistry of lanthanides. Due to the Laporte-forbidden nature of f-f electronic transitions in lanthanide ions, their luminescence is often weak. Ligands with extensive π-conjugated systems, such as pyridyl-triazines, can act as "antennas". mdpi.com They absorb light efficiently and transfer the energy to the central lanthanide ion, which then emits light, significantly enhancing its luminescence intensity and quantum efficiency. mdpi.com

Complexes of Europium (Eu³⁺) and Ytterbium (Yb³⁺) with 2,4,6-tris(2-pyridyl)-1,3,5-triazine have been synthesized and structurally characterized, demonstrating strong luminescence. mdpi.com In these complexes, the lanthanide ions exhibit high and variable coordination numbers (e.g., 9), bonding to the nitrogen atoms of the triazine ligand as well as to co-ligands such as carboxylates or water molecules. mdpi.com

The coordination chemistry of actinide ions with nitrogen-containing heterocyclic ligands is an area of active research, driven by the need for selective ligands for nuclear fuel reprocessing. While specific complexes of 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine with actinides are not extensively documented, the fundamental principles suggest that the nitrogen donor sites would effectively coordinate to actinide ions. The design of such complexes would focus on leveraging the subtle differences in coordination preference between actinides and lanthanides to achieve selective separation.

Spectroscopic and Computational Characterization of Metal-Ligand Interactions

A combination of spectroscopic techniques and computational methods is employed to thoroughly characterize the metal-ligand interactions in complexes derived from 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the ligand to the metal center. Upon complexation, characteristic vibrational bands of the triazine and pyridine (B92270) rings shift to different frequencies. For instance, the breathing vibration of the triazine ring and the bending vibration of the pyridyl ring are observed to shift to higher wavenumbers, providing clear evidence of the involvement of nitrogen atoms from both rings in metal coordination.

Computational Studies: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. nih.govtandfonline.com These computational methods can be used to:

Optimize the geometry of the metal complexes and compare it with experimental X-ray data. nih.gov

Calculate the electronic structure, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Analyze the nature of the metal-ligand bond in terms of its covalent and electrostatic character.

Predict spectroscopic properties, which can then be correlated with experimental spectra.

DFT studies on related systems have helped to rationalize the reactivity and stability of these complexes, providing deeper insight into the electronic effects of substituents on the triazine ring. tandfonline.com

Table 2: Summary of Characterization Techniques

| Technique | Information Obtained |

|---|---|

| IR Spectroscopy | Confirmation of ligand coordination through shifts in vibrational frequencies of triazine and pyridyl rings. |

| X-Ray Crystallography | Precise bond lengths, bond angles, coordination geometry, and supramolecular structure. |

| UV-Vis Spectroscopy | Information on electronic transitions (metal-to-ligand charge transfer, ligand-centered transitions). |

| NMR Spectroscopy | Elucidation of solution-state structure and ligand conformation. |

| Mass Spectrometry | Confirmation of the molecular weight and composition of the complexes. |

| DFT Calculations | Optimized geometry, electronic structure (HOMO/LUMO), and nature of metal-ligand bonding. academie-sciences.fr |

Nuclear Magnetic Resonance (NMR) Studies on Ligand Environment

There is a notable absence of published Nuclear Magnetic Resonance (NMR) studies specifically detailing the coordination of 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine to metal centers. While NMR spectroscopy is a fundamental technique for elucidating the structural and electronic environment of ligands upon complexation, such data for this particular compound and its derivatives in coordination complexes have not been reported in the accessible scientific literature. General principles of coordination chemistry suggest that upon binding to a metal ion, shifts in the proton and carbon NMR signals of the pyridyl and triazine rings would be expected, providing insights into the points of attachment and the electronic effects of coordination. However, without experimental data, any discussion remains speculative.

Density Functional Theory (DFT) Probing of Electronic Structure

No dedicated Density Functional Theory (DFT) or other computational chemistry studies focusing on the electronic structure of 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine or its metal complexes appear to have been published. DFT calculations are a powerful tool for understanding the molecular orbitals, charge distribution, and electronic properties of ligands and their complexes, which in turn can shed light on their reactivity and spectroscopic properties. While DFT studies have been performed on other substituted triazines, the absence of such research for the specific compound means that a detailed analysis of its electronic structure remains unelucidated.

Catalytic Applications of 2,4 Dichloro 6 2 Pyridyl 1,3,5 Triazine Based Complexes

Homogeneous Catalysis

Homogeneous catalysts based on 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine complexes offer high activity and selectivity due to their well-defined molecular structures and solubility in reaction media.

While the direct application of 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine as a ligand in palladium-catalyzed cross-coupling reactions is not extensively documented, the constituent motifs—pyridyl and triazine groups—are well-established in catalyst design. Palladium complexes featuring pyridyl-based ligands are known to be excellent catalysts for C-C bond-forming processes, including Heck, Suzuki, and Sonogashira reactions, functioning efficiently in both organic and aqueous media. Similarly, the dichlorotriazine core itself is a key substrate in cross-coupling. For instance, palladium complexes have been employed to catalyze the Suzuki coupling reaction between p-methoxyphenylboronic acid and cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to produce 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine google.com. This demonstrates the compatibility of the dichlorotriazine moiety with palladium-catalyzed cycles.

The potential for 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine to act as a ligand in such reactions is significant, with the pyridyl nitrogen coordinating to the metal center while the triazine ring influences the electronic environment. Research into N-heterocyclic carbene (NHC) and phosphine-based palladium complexes continues to dominate the field, showing high efficacy in Sonogashira couplings of aryl halides with terminal alkynes under mild, often copper-free, conditions organic-chemistry.orgorganic-chemistry.org. The development of catalysts incorporating the pyridyl-triazine ligand could offer new avenues for tuning reactivity and stability in these crucial synthetic transformations.

In the realm of oxidation catalysis, a closely related palladium complex, cis-6-(pyridin-2-yl)-1,3,5-triazine-2,4-diaminepalladium(II), has demonstrated significant activity in the partial oxidation of methane to methanol. nih.govacs.orgresearchgate.net. This process is of great industrial interest as it offers a direct route to convert an abundant resource into a value-added chemical acs.org. In this system, the palladium complex acts as an electrocatalyst, where the bidentate triazine-pyridine ligand forms a stable five-membered ring with the metal center nih.govacs.org. The catalyst facilitates the conversion of methane into methanol, with formate and carbonate as secondary products nih.govacs.org. The efficiency of this conversion is dependent on the catalyst loading when supported on a conductive material like carbon researchgate.net.

| Catalyst Loading (% on Carbon) | Primary Product | Other Products Detected | Methanol Production Rate (r) | Reference |

| 2.5% | Formate | Methanol, Carbonate | Not specified | nih.govacs.org |

| 10% | Not specified | Methanol, Formate, Carbonate | Not specified | nih.govacs.org |

| 20% | Methanol | Formate | 4.2 mol L⁻¹·h⁻¹ (at 0.05 V) | researchgate.net |

The dichlorotriazine framework is a valuable building block for polymerization reactions. The reactivity of its chlorine atoms allows it to serve as a monomer or cross-linking agent. A notable example involves the synthesis of polyguanamines through the reaction of 2,4-dichloro-6-phenyl-1,3,5-triazine with diamines ossila.com. This reaction proceeds via nucleophilic substitution of the chlorine atoms, leading to the formation of a polymer backbone. While this example uses a phenyl-substituted triazine, the underlying chemistry is directly applicable to the pyridyl analogue. The ease of stepwise substitution of the chlorine atoms on the triazine ring has been leveraged for the synthesis of hyperbranched polymers and dendrimers researchgate.net. The specific use of 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine complexes in olefin polymerization or oligomerization is less explored, but the foundational chemistry of the triazine ring suggests potential for creating novel polymer architectures and catalytic materials.

Advanced Materials Science Applications of 2,4 Dichloro 6 2 Pyridyl 1,3,5 Triazine Scaffolds

Functional Polymer Synthesis and Architecture

The reactive nature of the chlorine atoms on the 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine scaffold makes it an excellent monomer or cross-linking agent for the synthesis of advanced functional polymers. The stepwise substitution of these chlorine atoms with various nucleophiles under controlled temperature conditions allows for the precise engineering of polymer structures.

Incorporation into Polymer Backbones and Side Chains

The bifunctionality of the 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine unit enables its direct integration into polymer structures. By reacting it with difunctional nucleophiles, such as diamines or diols, it can be incorporated into the main backbone of a polymer. This approach creates polymers with a high density of triazine units, imparting properties such as thermal stability, specific electronic characteristics, and metal-coordinating capabilities due to the pyridyl group.

Alternatively, the triazine unit can be attached as a pendant side chain to a pre-existing polymer backbone. This is typically achieved by first reacting the dichlorotriazine with a monofunctional nucleophile, leaving one chlorine atom intact. This monochlorotriazine derivative can then be grafted onto a polymer with reactive functional groups. This method allows for the modification of existing polymers, tailoring their surface properties or introducing new functionalities. For instance, research on analogous compounds like poly(2,4-dichloro-6-vinyl-1,3,5-triazine-co-styrene) has shown that the chlorine atoms on the triazine ring can be readily replaced by various nucleophiles. researchgate.net This highlights the potential of such polymers as versatile supports for catalysts or other functional moieties. researchgate.net

Dendrimers and Hyperbranched Polymers with Triazine Cores

The 1,3,5-triazine (B166579) ring is a foundational building block for the construction of dendrimers and hyperbranched polymers due to its threefold symmetry and the sequential reactivity of its chloro-substituents (when starting from cyanuric chloride). researchgate.net Dichlorotriazines, such as 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine, serve as AB2-type monomers, where the two chlorine atoms act as reactive sites for branching.

The vast majority of triazine-based dendrimers are synthesized via nucleophilic aromatic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov The controlled, stepwise reaction with linking molecules like diamines allows for the precise, generational growth of these highly branched, monodisperse macromolecules. nih.govmdpi.com

In this framework, 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine can be used in several ways:

As a branching unit: In divergent synthesis, after reacting a core molecule with the dichlorotriazine, the two remaining chlorine atoms provide points for further growth in the next generation.

To build dendrons: In convergent synthesis, the dichlorotriazine can be used to construct wedge-like dendritic fragments (dendrons) that are later attached to a central core.

Functional Core: The pyridyl group can act as a functional core, with the dendritic branches growing outwards from the reactive chloro sites. This would place the metal-coordinating pyridyl unit at the very center of the macromolecule.

The resulting dendrimers and hyperbranched polymers possess a high density of functional groups at their periphery and unique nanoscale architectures, making them suitable for applications in catalysis, drug delivery, and materials science. nih.gov

Optoelectronic and Sensing Materials Development

The distinct electronic properties of the 1,3,5-triazine ring, characterized by its electron-deficient nature, make it a valuable component in materials designed for optoelectronic and sensing applications. The 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine scaffold serves as a precursor to a wide range of functional dyes, emitters, and sensors.

Design of Fluorescent and Chemiluminescent Probes

Dichlorotriazine derivatives are effective for covalently linking fluorescent dyes to various substrates, including biomolecules. The reactivity of the C-Cl bonds allows for facile reaction with nucleophilic groups like amines and thiols found on proteins or other target molecules.

For example, 1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene is a known fluorescent probe that utilizes the dichlorotriazine unit as a reactive anchor. sigmaaldrich.com Similarly, N,N-diethyl-4-(dichloro-1,3,5-triazinyl)aniline has been studied for its kinetics in reacting with amines and amino acids for fluorescence labeling. rsc.org By replacing one of the chlorine atoms on 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine with a fluorophore, a reactive probe can be created. The remaining chlorine atom can then be used to attach the probe to an analyte of interest. The pyridyl group can further modulate the photophysical properties of the attached fluorophore or introduce a specific binding site for metal ions, enabling the design of selective chemosensors.

| Probe Precursor/Analog | Fluorophore/Substrate | Application |

| 1-(4,6-Dichloro-1,3,5-triazin-2-yl)pyrene | Pyrene | General fluorescent labeling |

| N,N-diethyl-4-(dichloro-1,3,5-triazinyl)aniline | N,N-diethylaniline | Labeling of proteins and amino acids |

| Pyridine-linked naphthalimide | Naphthalimide | Detection of Hydrogen Sulfide (H₂S) |

Application in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The electron-deficient nature of the triazine ring is highly beneficial for materials used in OLEDs and solar cells. Triazine derivatives are widely employed as electron-transport materials (ETMs) and host materials for phosphorescent emitters in OLEDs. oled-intermediates.comresearchgate.net The 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine scaffold is an excellent starting point for synthesizing these advanced materials.

In OLEDs , the chlorine atoms can be substituted with various aromatic groups (e.g., carbazole, phenyl) to create bipolar host materials or electron transport molecules. rsc.orgossila.com These substitutions are used to tune the HOMO/LUMO energy levels, increase the triplet energy, and improve charge carrier mobility. The pyridyl group can further enhance the electron-withdrawing character of the molecule, which is desirable for electron transport layers. For instance, the related compound 2,4-dichloro-6-phenyl-1,3,5-triazine is a key intermediate for synthesizing bipolar host materials for highly efficient phosphorescent OLEDs (PhOLEDs). ossila.comsunshine-oled.com

In solar cells , particularly dye-sensitized solar cells (DSSCs), triazine derivatives can act as electron acceptors or as part of the sensitizing dye itself. nih.gov Triazine units can be used as bridges to link donor and acceptor moieties or to connect multiple chromophores, as seen in triazine-bridged porphyrin dyads. nih.govrsc.org These complex dyes show broadened absorption spectra and suitable frontier orbital energy levels for efficient electron injection into semiconductor oxides like TiO₂. nih.gov The use of 2,4-diamino-6-phenyl-1,3,5-triazine in conjunction with a polymer electrolyte has been shown to enhance the efficiency of DSSCs. doaj.orgresearchgate.net

| Application Area | Role of Triazine Derivative | Example Analog/System | Achieved Efficiency/Performance |

| Phosphorescent OLEDs | Bipolar Host Material | Diphenylamine/triazine hybrids | High external quantum efficiencies (e.g., 14.4% for blue, 21.2% for green) rsc.org |

| Dye-Sensitized Solar Cells | Sensitizing Dye Bridge | Triazine-linked porphyrin-porphyrin dyads | Power conversion efficiencies up to 5.28% nih.govrsc.org |

| Dye-Sensitized Solar Cells | Electrolyte Additive | 2,4-Diamino-6-Phenyl-1,3,5-Triazine | Improved electrical conductivity and DSSC efficiency doaj.orgresearchgate.net |

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The pyridyl and triazine nitrogen atoms in the 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine scaffold make it and its derivatives highly suitable as ligands for building these frameworks.

The pyridyl nitrogen is a classic coordination site for a wide range of metal ions. Additionally, the nitrogen atoms of the triazine ring can participate in coordination, allowing the ligand to bridge multiple metal centers. Research has extensively demonstrated that ligands like 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) are exceptional at forming diverse and stable MOFs with various metals such as Ag(I), Cu(I/II), and Zn(II). researchgate.netnih.govfigshare.com These frameworks can exhibit 1D, 2D, or 3D structures with applications in gas storage, separation, and catalysis. researchgate.netnih.govfigshare.comcsic.es

While the chloro-substituents are not typically involved in coordination, 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine can be used in two primary ways for MOF synthesis:

As a precursor ligand: The chlorine atoms can be substituted with other coordinating groups (e.g., carboxylates, other pyridyls, or triazoles) to create more complex, multidentate ligands for MOF assembly. mdpi.com

As a functional ligand: The molecule can be used directly, with coordination occurring through the pyridyl and/or triazine nitrogens. A related diamino-substituted pyridyl-triazine has been shown to form a mononuclear complex with Zinc(II), coordinating through the pyridyl nitrogen and an adjacent triazine nitrogen. nih.gov The remaining uncoordinated sites and the reactive chlorine atoms (if present) could then be used for post-synthetic modification of the MOF, introducing further functionality into the pores of the material.

| Ligand | Metal Ion(s) | Resulting Framework | Key Feature |

| 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (tpt) | Ag(I), Cu(II) | 1D zigzag chains and 3D polymers | Forms diverse, stable frameworks researchgate.netnih.govfigshare.com |

| 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (tpt) | Zn(II) | 2D coordination grid | Framework stable up to 430 °C nih.gov |

| 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (tpt) | Cu(I) | 3D honeycomb architecture | Blue fluorescence (ligand-centered emission) nih.gov |

| 2,4-Diamino-6-(2-pyrid-yl)-1,3,5-triazine | Zn(II) | Mononuclear complex | Distorted octahedral coordination nih.gov |

Ligand Design for Porous Material Construction

The compound 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine serves as a versatile building block in the design of advanced porous materials such as metal-organic frameworks (MOFs) and porous organic polymers (POPs). Its utility in this context stems from the reactive nature of its chloro-substituents and the coordinating ability of the pyridyl and triazine nitrogen atoms. The two chlorine atoms on the triazine ring are susceptible to nucleophilic substitution, allowing for the covalent linkage of this core unit to other organic struts. This facilitates the construction of extended, porous networks.

The pyridyl group, with its available nitrogen lone pair, can act as a coordination site for metal ions, a key interaction in the formation of MOFs. Similarly, the nitrogen atoms within the triazine ring can also participate in metal coordination or act as Lewis basic sites within the resulting porous material. The combination of reactive chlorine atoms for covalent bond formation and nitrogen-containing heterocycles for metal coordination or as active sites makes 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine a molecule of significant interest in the rational design of functional porous materials.

While the potential for this compound as a precursor is clear, specific examples of porous materials constructed directly from 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine are not extensively documented in publicly available research. Scientific literature more frequently reports on porous materials synthesized from derivatives, where the chlorine atoms have been substituted with other functional groups prior to the polymerization or framework assembly process.

Gas Adsorption, Separation, and Storage Properties

The incorporation of the 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine scaffold into porous materials is anticipated to impart favorable characteristics for gas adsorption, separation, and storage. The nitrogen-rich nature of both the triazine and pyridyl groups introduces polarity and Lewis basicity into the porous framework. These properties can enhance the selective adsorption of gases with quadrupolar moments, such as carbon dioxide (CO2).

The precise gas adsorption and separation performance of materials derived from this compound would be highly dependent on the final structure of the porous material, including its surface area, pore size, and the specific chemical environment within the pores. For instance, the strategic placement of the pyridyl and triazine nitrogen atoms within the pores can create specific binding sites for targeted gas molecules, leading to high selectivity in gas separation applications.

Due to the lack of specific research data for porous materials constructed directly from 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine, a data table of their gas adsorption properties cannot be provided.

Supramolecular Chemistry and Self Assembly of 2,4 Dichloro 6 2 Pyridyl 1,3,5 Triazine Architectures

Exploiting Non-Covalent Interactions for Directed Assembly

The precise control over the arrangement of molecules in the solid state is a fundamental goal of crystal engineering. In the case of 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine, a combination of hydrogen bonding, π-π stacking, and halogen bonding can be utilized to guide the formation of desired supramolecular motifs.

While 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine itself does not possess strong hydrogen bond donors, the nitrogen atoms of the pyridine (B92270) and triazine rings can act as hydrogen bond acceptors. In the presence of suitable donor molecules, intricate hydrogen-bonded networks can be formed. For instance, in co-crystals with molecules containing -OH or -NH groups, hydrogen bonds of the type O-H···N and N-H···N are expected to be the primary interactions driving the assembly.

In related systems, such as 2,4-diamino-6-substituted-1,3,5-triazines, extensive N-H···N hydrogen bonding networks are observed, leading to the formation of pseudo-honeycomb or corrugated rosette layers. The specific geometry of these networks is highly dependent on the nature of the substituent at the 6-position. While direct crystallographic data for 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine is not widely available, computational studies and analysis of similar structures suggest that weak C-H···N hydrogen bonds can also play a role in stabilizing the crystal packing. For example, in the crystal structure of 2,4-Dichloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazine, weak intramolecular C-H···N hydrogen bonds are observed between the piperidine and triazine rings.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference Compound |

| C-H···N | C-H on piperidine | N on triazine | - | 2,4-Dichloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazine |

| N-H···N | N-H | N on triazine/pyridine | 2.8 - 3.2 | 2,4-diamino-6-phenyl-1,3,5-triazine |

Aromatic rings, such as the pyridine and triazine moieties in 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine, can engage in π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of the aromatic systems. The geometry of π-π stacking can be face-to-face or edge-to-face, with the former being more common in parallel-displaced arrangements.

In the crystal structure of a related compound, 2,4-Dichloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazine, π-π interactions between pairs of triazine rings with a stacking distance of 3.521 Å are observed researchgate.net. Similarly, in an iron complex of 2,4,6-tri-2-pyridyl-1,3,5-triazine, π-π stacking interactions between the flanking pyridyl rings of adjacent molecules are present, with a plane-to-plane separation of 3.550 Å. These examples highlight the significant role of π-π stacking in the solid-state packing of pyridyl-triazine derivatives. The centroid-to-centroid distance in such interactions is a key parameter for characterizing their strength and geometry.

| Stacking Type | Interacting Rings | Centroid-Centroid Distance (Å) | Plane-to-Plane Distance (Å) | Reference Compound |

| Parallel Displaced | Triazine - Triazine | - | 3.521 | 2,4-Dichloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazine researchgate.net |

| Parallel Displaced | Pyridyl - Pyridyl | 3.890 | 3.550 | [FeIII2Cl4(μ-O)(tpt)]·2H2O |

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The chlorine atoms in 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine can participate in halogen bonds with electron-rich atoms such as nitrogen or oxygen. The strength of the halogen bond depends on the polarizability of the halogen and the electron-donating ability of the Lewis base.

In supramolecular assemblies, halogen bonds of the type C-Cl···N and C-Cl···O can direct the formation of specific architectures. For instance, in host-guest complexes of 2,4,6-tris(4-halophenoxy)-1,3,5-triazine, halogen bonding plays a crucial role in the assembly process. The pyridyl nitrogen in 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine can act as a halogen bond acceptor, leading to the formation of chains or more complex networks.

Aromatic interactions, a broader category that includes π-π stacking, also encompass interactions between aromatic rings and other functional groups. The electron-deficient nature of the triazine ring and the electron-rich character of many aromatic guests can lead to favorable donor-acceptor interactions that contribute to the stability of the resulting supramolecular structures.

| Interaction Type | Donor | Acceptor | Typical Geometry |

| Halogen Bond | C-Cl | N (pyridyl/triazine) | Linear |

| Halogen Bond | C-Cl | O (e.g., in solvent molecules) | Linear |

| Aromatic Interaction | Electron-deficient triazine | Electron-rich aromatic guest | Face-to-face |

Host-Guest Chemistry and Molecular Recognition Phenomena

The ability of 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine to form well-defined cavities and to interact with other molecules through a combination of non-covalent forces makes it a candidate for applications in host-guest chemistry. By designing appropriate supramolecular assemblies, it is possible to create hosts that can selectively bind specific guest molecules.

Molecular recognition is driven by the complementarity in size, shape, and chemical properties between the host and the guest. The pyridyl and triazine nitrogen atoms can act as binding sites for guests capable of hydrogen bonding, while the aromatic surfaces can interact with guests through π-π stacking and hydrophobic interactions. The chlorine atoms can further contribute to guest binding through halogen bonding.

While specific examples of host-guest complexes involving 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine are not extensively documented, the principles of molecular recognition suggest its potential in this area. For example, self-assembled cages or channels formed from this molecule could encapsulate small organic molecules or ions. The selectivity of such a host would be determined by the precise arrangement of the interacting functional groups within the cavity.

Dynamic Covalent Chemistry Approaches for Adaptive Materials

Dynamic covalent chemistry (DCC) combines the reversibility of non-covalent interactions with the robustness of covalent bonds. This approach allows for the synthesis of materials that can adapt their structure and properties in response to external stimuli. The reactivity of the chlorine atoms in 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine makes it a suitable building block for the construction of dynamic covalent systems.

The chlorine atoms can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols. By using di- or multifunctional nucleophiles, it is possible to form covalent triazine frameworks (CTFs). If the newly formed covalent bonds are reversible under certain conditions (e.g., through transamination or disulfide exchange), the resulting material will be dynamic and can self-heal or adapt its morphology.

For instance, the reaction of 2,4-dichloro-6-substituted-1,3,5-triazines with diamines can lead to the formation of porous organic polymers. The properties of these materials, such as their porosity and stability, can be tuned by changing the nature of the substituent on the triazine ring and the length and flexibility of the diamine linker. The pyridyl group in 2,4-Dichloro-6-(2-pyridyl)-1,3,5-triazine can also be used as a coordination site for metal ions, leading to the formation of hybrid organic-inorganic materials with interesting catalytic or photophysical properties.

| Dynamic Covalent Reaction | Linkage Formed | Reversibility Condition | Potential Application |

| Reaction with diamines | C-N | Transamination (acid/base catalysis) | Gas storage, catalysis |

| Reaction with dithiols | C-S | Thiol-disulfide exchange (redox) | Self-healing materials |

Theoretical and Computational Studies of 2,4 Dichloro 6 2 Pyridyl 1,3,5 Triazine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine is fundamentally governed by the interplay of the electron-deficient 1,3,5-triazine (B166579) ring, the electron-rich 2-pyridyl substituent, and the electron-withdrawing chloro groups. Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these electronic characteristics.

A key aspect of the electronic structure is the distribution of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the more electron-rich fragments of the molecule, which in this case would be the 2-pyridyl ring, while the LUMO is expected to be centered on the electron-deficient triazine ring. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, chemical reactivity, and kinetic stability. semanticscholar.org For similar triazine derivatives, the HOMO-LUMO gap has been computationally determined to be a significant factor in their potential applications in organic electronics. koreascience.kr

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Triazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,4,6-triphenyl-1,3,5-triazine (B147588) derivative (OSTrPhCz) | -5.83 | -2.88 | 2.95 |

| Brominated 2,4,6-triphenyl-1,3,5-triazine derivative (OTrPhCzBr) | -5.96 | -2.71 | 3.25 |

| Cyanurated H-acid azo dye | - | - | 2.947 |

Note: Data for closely related compounds are provided for illustrative purposes due to the lack of specific data for 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine. rsc.orgscispace.com

Conformational Analysis and Energy Landscapes

The conformational flexibility of 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine is primarily associated with the rotation around the single bond connecting the pyridyl and triazine rings. The planarity of the triazine ring itself is generally maintained due to its aromatic character. mdpi.com

Computational methods can be employed to map the potential energy surface (PES) as a function of the dihedral angle between the two rings. This analysis reveals the most stable conformations and the energy barriers to rotation. For related arylamino-1,3,5-triazines, the rotational barriers around the C(triazine)-N(amino) bond have been found to be significant, ranging from 11.7 to 14.7 kcal/mol, indicating a considerable degree of double bond character due to n-π conjugation. mdpi.com A similar phenomenon is expected for the C-C bond in 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine, where the molecule is likely to have a preferred co-planar or near co-planar conformation to maximize electronic delocalization.

The energy landscape may present multiple minima corresponding to different stable or metastable conformations. The relative energies of these conformers and the heights of the rotational barriers between them are crucial for understanding the molecule's dynamic behavior in solution and its ability to adopt specific geometries required for intermolecular interactions in the solid state. The presence of the chloro substituents may also introduce steric hindrance that influences the preferred conformation.

Prediction of Spectroscopic Signatures (e.g., UV-Vis, IR, NMR)

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, which can aid in the characterization and identification of 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. nih.gov This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The electronic transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals and are often characterized as π→π* transitions within the aromatic system. For related dichlorotriazine dyes, TD-DFT calculations have been successfully employed to interpret their UV-Vis spectra. scispace.com

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. dtic.mil The calculated IR spectrum can be compared with experimental data to confirm the molecular structure. Characteristic vibrational modes for 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine would include the stretching vibrations of the C-N and C=N bonds within the triazine and pyridyl rings, as well as the C-Cl stretching modes. For 2-chloro-4,6-diamino-1,3,5-triazine, DFT calculations have been used to assign the normal modes of vibration. updatepublishing.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. imist.ma These predictions are valuable for assigning the signals in experimental NMR spectra and can help in elucidating the detailed molecular structure and electronic environment of the different atoms in the molecule.

Table 2: Predicted Spectroscopic Data for Related Triazine Derivatives

| Spectroscopic Technique | Predicted Parameter | Value | Reference Compound |

| UV-Vis (TD-DFT) | λmax | ~300-400 nm | Generic dichlorotriazine dyes |

| IR (DFT) | C-Cl stretch | ~700-800 cm⁻¹ | 2-chloro-4,6-diamino-1,3,5-triazine |

| ¹³C NMR (GIAO-DFT) | Triazine Carbons | ~170-180 ppm | 2,4-dichloro-6-phenyl-1,3,5-triazine |

Note: The values presented are estimations based on computational studies of similar compounds and serve as a general guide. scispace.comupdatepublishing.comfrontiersin.org

Reactivity Predictions and Computational Design of New Derivatives

Computational methods provide powerful tools to predict the reactivity of 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine and to guide the design of new derivatives with tailored properties.

Reactivity Descriptors: The electronic properties derived from DFT calculations, such as the energies and distributions of the frontier molecular orbitals, can be used to predict the molecule's reactivity. For instance, the LUMO distribution highlights the electrophilic sites susceptible to nucleophilic attack. In 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine, the carbon atoms of the triazine ring bonded to the chlorine atoms are expected to be highly electrophilic.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. colab.ws Regions of negative potential (typically colored red or yellow) indicate nucleophilic centers, such as the nitrogen atoms of the pyridyl and triazine rings, while regions of positive potential (blue) indicate electrophilic centers.

Furthermore, reactivity indices like Fukui functions can be calculated to provide a more quantitative measure of the local reactivity at different atomic sites. harbinengineeringjournal.com These indices can distinguish between sites that are more susceptible to nucleophilic, electrophilic, or radical attack.

Derivatization and Post Synthetic Functionalization Strategies

Synthesis of Mono- and Disubstituted Triazine Derivatives

The stepwise nucleophilic substitution of the chlorine atoms in 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine is the most common strategy for its derivatization. The reactivity of the chlorine atoms is influenced by the electron-withdrawing nature of the triazine ring and the pyridyl group. Generally, the first substitution occurs under milder conditions than the second, allowing for the selective synthesis of monosubstituted derivatives.

By carefully controlling the reaction temperature and stoichiometry of the nucleophile, it is possible to achieve selective monosubstitution. For instance, reaction with one equivalent of an amine or an alcohol at low temperatures (typically 0 °C to room temperature) yields the corresponding 2-chloro-4-substituted-6-(2-pyridyl)-1,3,5-triazine. Subsequent reaction with a different nucleophile, often at a higher temperature, allows for the introduction of a second, different functional group, leading to disubstituted triazine derivatives. This sequential approach is fundamental to creating unsymmetrically substituted triazines.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, have also been employed to introduce aryl and heteroaryl substituents at the chloro-positions of the triazine ring. nih.gov These methods expand the scope of accessible derivatives beyond those available through nucleophilic substitution.

Introduction of Diverse Functional Groups (e.g., amines, alcohols, thiols, phosphines)

A wide array of functional groups can be introduced onto the 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine core through nucleophilic substitution reactions.

Amines: Primary and secondary amines readily displace the chlorine atoms to form amino-substituted triazines. The reaction of 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine with various amines has been utilized to synthesize libraries of compounds with potential biological activities. nih.govscite.ai For example, the synthesis of 2,4-diamino-6-(2-pyridyl)-1,3,5-triazine has been reported. nih.gov

Alcohols and Phenols: Alcohols and phenols react as O-nucleophiles, typically in the presence of a base, to yield alkoxy- and aryloxy-substituted triazines. The synthesis of 2,4-bis(alkoxy)-6-(2-pyridyl)-1,3,5-triazines can be achieved through this method. researchgate.net

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently with dichlorotriazines to form thioether linkages. researchgate.net

Phosphines: The introduction of phosphine (B1218219) groups is of particular interest for the development of novel ligands for catalysis. While direct nucleophilic substitution with phosphines can be challenging, functionalized phosphines containing a nucleophilic handle (e.g., an amino or hydroxyl group) can be used to attach the phosphine moiety to the triazine scaffold.

The relative reactivity of different nucleophiles towards the triazine core generally follows the order of their nucleophilicity, allowing for selective reactions in the presence of multiple functional groups.

| Nucleophile | Functional Group Introduced |

| Amines (RNH₂, R₂NH) | Amino (-NRH, -NR₂) |

| Alcohols (ROH) | Alkoxy (-OR) |

| Phenols (ArOH) | Aryloxy (-OAr) |

| Thiols (RSH) | Thioether (-SR) |

| Phosphines (e.g., with -NH₂ or -OH) | Phosphine-containing moiety |

Multi-Component Reactions (MCRs) and Orthogonal Functionalization

While specific examples of multi-component reactions (MCRs) directly employing 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine as a starting material are not extensively reported, the functionalized derivatives of this compound are well-suited for use in MCRs. For instance, amino-substituted pyridyl-triazines can serve as the amine component in Ugi or Passerini reactions, allowing for the rapid construction of complex molecular scaffolds. acs.org The synthesis of 1,3,5-triazin-2-amines from imidates, guanidines, and aldehydes or amides is an example of a three-component reaction to build the triazine core itself, which can be adapted to include a pyridyl moiety. organic-chemistry.org

Orthogonal functionalization strategies aim to selectively modify one reactive site in a molecule without affecting others. The differential reactivity of the two chlorine atoms in 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine provides a basis for orthogonal synthesis. For example, one chlorine can be displaced via a nucleophilic substitution reaction, while the other is modified through a palladium-catalyzed cross-coupling reaction. This approach allows for the introduction of a wider variety of substituents than is possible with a single reaction type.

Furthermore, post-synthetic modification of the introduced functional groups offers another layer of orthogonal functionalization. For example, an introduced amino group can be further acylated or alkylated, while a hydroxyl group can be etherified or esterified, all while the pyridyl and triazine rings remain intact.

Synthesis of Chiral Derivatives for Asymmetric Synthesis Applications

The 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine scaffold is an attractive platform for the synthesis of chiral ligands for asymmetric catalysis. nih.govhkbu.edu.hkrsc.org The pyridyl and triazine nitrogen atoms can act as coordination sites for metal centers, and the introduction of chiral moieties at the 2- and 4-positions of the triazine ring can create a chiral environment around the metal.

Chiral amines, alcohols, or phosphines can be used as nucleophiles to introduce stereogenic centers. For example, reaction with a chiral amino alcohol can lead to the formation of a chiral P,N-ligand precursor. The synthesis of chiral pyridine-containing ligands is a well-established field, and these strategies can be applied to the derivatization of 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine. researchgate.netnih.gov

The resulting chiral pyridyl-triazine ligands can be used in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The modular nature of the synthesis allows for the fine-tuning of the steric and electronic properties of the ligand to optimize enantioselectivity for a specific reaction.

| Chiral Building Block | Resulting Chiral Moiety | Potential Application |

| Chiral amine | Chiral amino-triazine | Chiral ligand, catalyst |

| Chiral alcohol | Chiral alkoxy-triazine | Chiral auxiliary, ligand |

| Chiral phosphine derivative | Chiral phosphine-triazine | Chiral P,N-ligand for asymmetric catalysis |

Future Research Directions and Emerging Opportunities

Integration with Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

The application of machine learning (ML) and artificial intelligence (AI) in chemistry is revolutionizing the discovery and design of new molecules with desired properties. While specific ML studies on 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine are not yet prevalent in the literature, the broader class of 1,3,5-triazine (B166579) derivatives has been the subject of computational studies, particularly in the prediction of their biological activities.

Future research could leverage ML and AI to accelerate the exploration of the chemical space around the 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine scaffold. By creating virtual libraries of derivatives through in silico modification of the triazine core and the pyridyl ring, researchers can train ML models to predict various properties.

Potential Applications of AI and Machine Learning:

Property Prediction: Algorithms can be trained to predict physicochemical properties such as solubility, stability, and electronic properties, as well as biological activities like enzyme inhibition or antimicrobial effects. This would enable high-throughput virtual screening to identify promising candidates for specific applications before their synthesis.

De Novo Design: Generative models, a subset of AI, can be employed to design novel derivatives of 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine with optimized properties. By learning from existing chemical data, these models can propose new structures that are likely to exhibit desired characteristics, thus guiding synthetic efforts towards the most promising molecules.

Reaction Optimization: Machine learning can also be used to predict the outcomes of chemical reactions and optimize synthetic routes for the derivatization of 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine. This can lead to higher yields, reduced waste, and more efficient discovery of new compounds.

The integration of computational approaches with experimental validation will be crucial for unlocking the full potential of 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine and its derivatives.

Exploration of Novel Catalytic Transformations and Energy Applications

The structural features of 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine suggest its potential as a ligand or precursor for the development of novel catalysts and materials for energy applications. The pyridyl group is a well-known coordinating moiety for a variety of metal centers, and the triazine ring can act as a platform for building more complex ligand architectures.

While direct catalytic applications of 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine have yet to be extensively explored, research on related pyridyl-triazine compounds provides a strong basis for future investigations. For instance, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) and its metal complexes are known to be active in various catalytic reactions, including oxidation and polymerization.

Potential Catalytic and Energy Applications:

Homogeneous Catalysis: Derivatives of 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine, where the chlorine atoms are replaced with other functional groups, could serve as ligands for transition metal catalysts. The electronic properties of the triazine ring and the nature of the substituents would influence the catalytic activity of the metal center, potentially leading to new catalysts for organic synthesis.

Heterogeneous Catalysis: The compound could be immobilized on solid supports to create heterogeneous catalysts. This would offer the advantages of easy separation and reusability of the catalyst.

Electrocatalysis and Photocatalysis: The nitrogen-rich heterocyclic structure of the pyridyl-triazine core is of interest for applications in electrocatalysis and photocatalysis. For example, related pyridyl-triazine ligands have been used in complexes for the electrocatalytic reduction of CO2. Future work could explore the potential of 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine and its derivatives in similar applications, as well as in light-driven chemical transformations.

Energy Storage: The redox properties of metal complexes incorporating pyridyl-triazine ligands could be investigated for their potential use in energy storage systems, such as redox flow batteries.

Advanced Functional Materials with Tunable Properties

The bifunctional nature of 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine, with its reactive dichlorotriazine moiety and its coordinating pyridyl group, makes it an excellent candidate for the construction of advanced functional materials with tunable properties. The stepwise reactivity of the chlorine atoms allows for the controlled synthesis of polymers and other macromolecules.

Opportunities for Advanced Functional Materials:

Polymers and Dendrimers: The two chlorine atoms can be sequentially substituted with various nucleophiles, enabling the synthesis of linear or branched polymers and dendrimers. The properties of these materials could be tuned by the choice of the reacting monomers, leading to materials with tailored thermal, optical, or mechanical properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridyl group can coordinate to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. The dichlorotriazine unit can be further functionalized before or after the formation of the framework, allowing for the introduction of specific functionalities within the pores of the material. Such materials could have applications in gas storage, separation, and catalysis.

Covalent Organic Frameworks (COFs): The reactive nature of the dichlorotriazine core also makes it a suitable building block for the synthesis of covalent organic frameworks (COFs). By reacting 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine with appropriate organic linkers, highly porous and crystalline materials with applications in areas such as catalysis and sensing could be developed.

The ability to precisely control the chemical composition and structure of materials derived from 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine offers a powerful platform for the design of new materials with tailored functionalities.

Interdisciplinary Applications in Chemical Biology as Research Tools